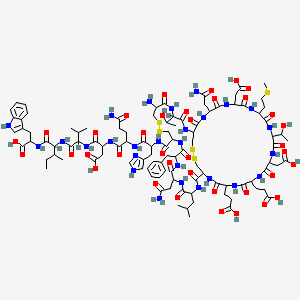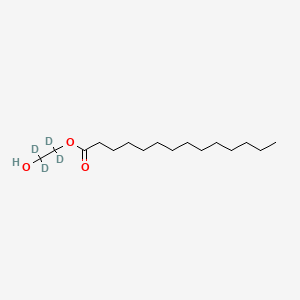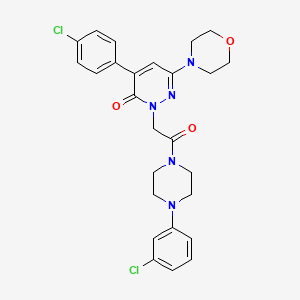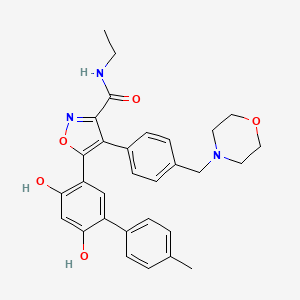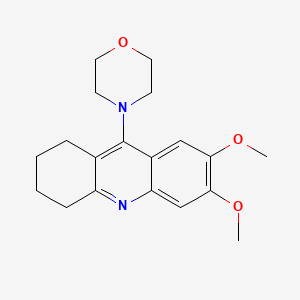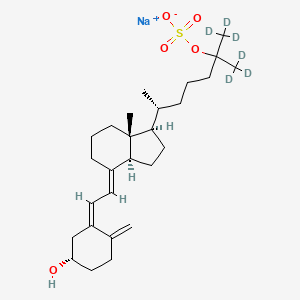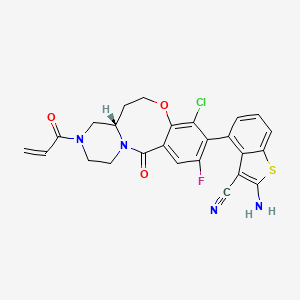
KRAS G12C inhibitor 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 18 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, which is a common driver mutation in various cancers, particularly non-small cell lung cancer. This mutation involves a substitution of glycine with cysteine at position 12 in the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. This compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of the KRAS protein.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes optimizing reaction conditions, purification methods, and formulation techniques to produce the compound in bulk quantities suitable for clinical and commercial use .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
KRAS G12C inhibitor 18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS G12C mutation in cancer cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers harboring the KRAS G12C mutation.
作用機序
KRAS G12C inhibitor 18 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in the G12C variant. This binding locks the KRAS protein in an inactive state, preventing it from transmitting pro-growth signals to downstream effectors. The inhibition of KRAS G12C disrupts the signaling pathways that drive cancer cell proliferation and survival, leading to tumor regression .
類似化合物との比較
KRAS G12C inhibitor 18 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the KRAS G12C mutation. Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor with a similar mechanism of action but different chemical structure.
Adagrasib: A KRAS G12C inhibitor with distinct pharmacokinetic properties and clinical efficacy.
MRTX849: A KRAS G12C inhibitor known for its potent anti-tumor activity in preclinical models.
Each of these compounds has unique features and advantages, but this compound stands out for its specific binding characteristics and potential therapeutic benefits .
特性
分子式 |
C25H20ClFN4O3S |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1 |
InChIキー |
FLOCSULDJZSEOQ-ZDUSSCGKSA-N |
異性体SMILES |
C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |
正規SMILES |
C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
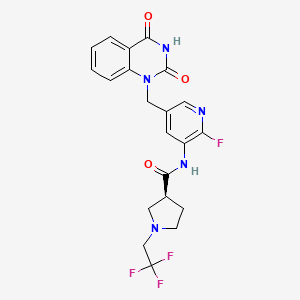
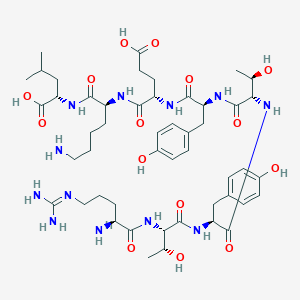
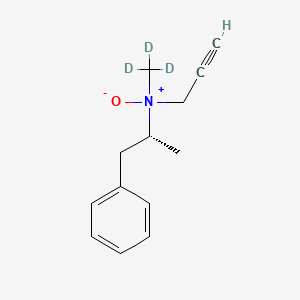
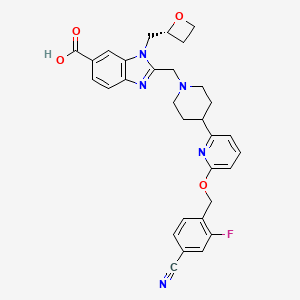
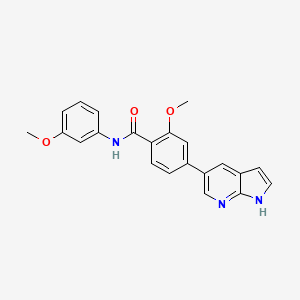
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
